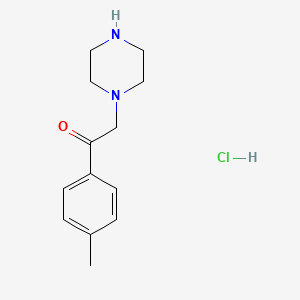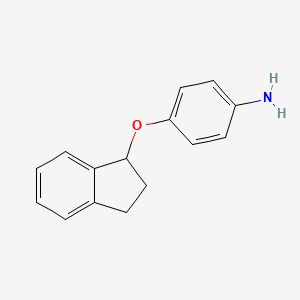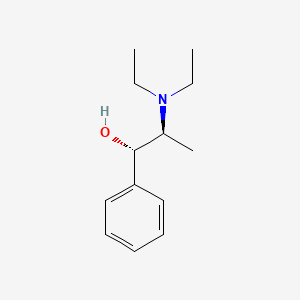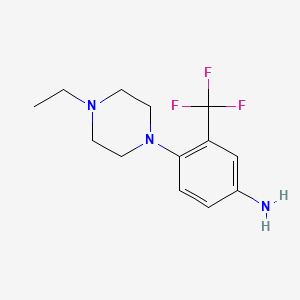
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a piperazine ring and a methylphenyl group, making it a versatile molecule for research and industrial applications.
準備方法
The synthesis of 1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting product is then purified and converted to its hydrochloride salt form through the addition of hydrochloric acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles like halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and methylphenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride: This compound has a chlorophenyl group instead of a methylphenyl group, which can influence its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride: The presence of a methoxy group can alter the compound’s solubility and interaction with molecular targets.
1-(4-Nitrophenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride: The nitro group can significantly impact the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H19ClN2O |
|---|---|
分子量 |
254.75 g/mol |
IUPAC名 |
1-(4-methylphenyl)-2-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11-2-4-12(5-3-11)13(16)10-15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H |
InChIキー |
YMZNJNCHKPQRLR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CN2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B11723651.png)
![(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)



![methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate](/img/structure/B11723692.png)

